molecular formula C18H32Na2O6S B3069466 disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate CAS No. 8002-33-3

disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate

Cat. No.: B3069466
CAS No.: 8002-33-3
M. Wt: 422.5 g/mol
InChI Key: GBHFRFNAIRYOIZ-UHFFFAOYSA-L
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Description

Disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate is a complex organic compound with the molecular formula C24H41NNa2O9S. It is known for its unique structural properties, which include a hydroxy group and a sulfonate group attached to an octadecenoate backbone. This compound is often used in various industrial and scientific applications due to its surfactant properties and its ability to interact with biological membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate typically involves the esterification of ricinoleic acid with sulfosuccinic acid, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate involves its ability to interact with lipid bilayers in biological membranes. The hydroxy and sulfonate groups facilitate the insertion of the compound into the membrane, disrupting its structure and function. This disruption can lead to increased membrane permeability and potential cell lysis .

Comparison with Similar Compounds

Similar Compounds

  • Disodium ricinoleamido MEA-sulfosuccinate
  • Disodium ricinoleic monoethanolamide sulfosuccinate
  • Rewoderm S 1333

Uniqueness

Disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its ability to act as a surfactant and interact with biological membranes sets it apart from other similar compounds .

Properties

IUPAC Name

disodium;12-hydroxy-18-sulfonatooctadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6S.2Na/c19-17(14-10-7-8-12-16-25(22,23)24)13-9-5-3-1-2-4-6-11-15-18(20)21;;/h5,9,17,19H,1-4,6-8,10-16H2,(H,20,21)(H,22,23,24);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHFRFNAIRYOIZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CCC(CCCCCCS(=O)(=O)[O-])O)CCCC(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32Na2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear viscous liquid; [Sigma-Aldrich MSDS]
Record name Castor oil, sulfated
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CAS No.

8002-33-3
Record name Castor oil, sulfated
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate
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disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate
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disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate
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disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate
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disodium;(Z,12R)-12-hydroxy-18-sulfonatooctadec-9-enoate

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